molecular formula C5H5B2F2NO4 B8255561 (2,6-Difluoropyridine-3,5-diyl)diboronic acid

(2,6-Difluoropyridine-3,5-diyl)diboronic acid

Katalognummer: B8255561
Molekulargewicht: 202.72 g/mol
InChI-Schlüssel: VDRYZUAPENAZML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,6-Difluoropyridine-3,5-diyl)diboronic acid is an organoboron compound that features a pyridine ring substituted with two fluorine atoms at the 2 and 6 positions and two boronic acid groups at the 3 and 5 positions. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluoropyridine-3,5-diyl)diboronic acid typically involves the borylation of 2,6-difluoropyridine. One common method is the reaction of 2,6-difluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding boronic acids or boronates.

    Reduction: This compound can be reduced to form various boron-containing derivatives.

    Substitution: The boronic acid groups can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Major Products:

    Oxidation: Boronic acids or boronates.

    Reduction: Boron-containing derivatives.

    Substitution: Biaryl or vinyl compounds.

Wissenschaftliche Forschungsanwendungen

(2,6-Difluoropyridine-3,5-diyl)diboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Wirkmechanismus

The mechanism of action of (2,6-Difluoropyridine-3,5-diyl)diboronic acid largely depends on its application. In cross-coupling reactions, the boronic acid groups facilitate the formation of carbon-carbon bonds through the Suzuki-Miyaura mechanism, involving the transmetalation of the boron atom with a palladium catalyst. In biological applications, the boronic acid groups can form reversible covalent bonds with diols and other nucleophiles, making it useful in drug design and molecular recognition.

Vergleich Mit ähnlichen Verbindungen

  • 2,6-Difluoropyridine-3-boronic acid
  • 2,6-Difluoropyridine-4-boronic acid
  • 2,6-Difluoropyridine-5-boronic acid

Uniqueness: (2,6-Difluoropyridine-3,5-diyl)diboronic acid is unique due to the presence of two boronic acid groups, which enhances its reactivity and versatility in synthetic applications. The positioning of the boronic acid groups at the 3 and 5 positions allows for the formation of more complex molecular architectures compared to its mono-boronic acid counterparts.

Eigenschaften

IUPAC Name

(5-borono-2,6-difluoropyridin-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5B2F2NO4/c8-4-2(6(11)12)1-3(7(13)14)5(9)10-4/h1,11-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRYZUAPENAZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1F)F)B(O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5B2F2NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.